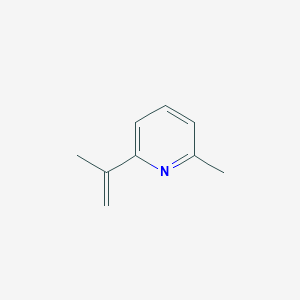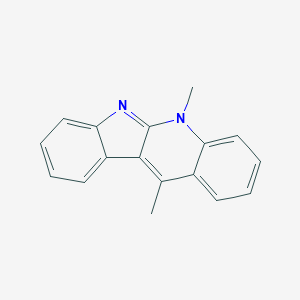
5,11-Dimethyl-5H-quinindoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,11-Dimethyl-5H-quinindoline is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound belongs to the quinoline family of organic compounds and has been found to exhibit interesting properties that make it useful in different areas of study. In
科学的研究の応用
5,11-Dimethyl-5H-quinindoline has been studied extensively due to its potential applications in various fields. One of the main areas of research is in the development of new drugs. This compound has been found to exhibit anti-cancer properties and has been studied as a potential treatment for various types of cancer. Additionally, it has been found to have antimicrobial properties and has been studied as a potential treatment for bacterial and fungal infections.
作用機序
The mechanism of action of 5,11-Dimethyl-5H-quinindoline is not fully understood, but it is believed to work by inhibiting certain enzymes and proteins in the body. Specifically, it has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. This inhibition can lead to the death of cancer cells and other cells that rely on this enzyme for survival.
生化学的および生理学的効果
5,11-Dimethyl-5H-quinindoline has been found to have various biochemical and physiological effects. In studies on cancer cells, it has been found to induce cell death and inhibit cell proliferation. Additionally, it has been found to have anti-inflammatory properties and has been studied as a potential treatment for inflammatory diseases such as rheumatoid arthritis. It has also been found to have neuroprotective effects and has been studied as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
実験室実験の利点と制限
One of the main advantages of 5,11-Dimethyl-5H-quinindoline is its versatility in different areas of study. It has been found to have potential applications in drug development, anti-microbial treatments, and anti-inflammatory treatments, among others. Additionally, its synthesis method has been optimized to produce high yields, making it a cost-effective compound to use in experiments.
One of the limitations of 5,11-Dimethyl-5H-quinindoline is its potential toxicity. Studies have shown that it can be toxic to certain cells, and its long-term effects on the body are not fully understood. Additionally, its mechanism of action is not fully understood, which makes it difficult to predict its effects on different cells and tissues.
将来の方向性
There are many potential future directions for the study of 5,11-Dimethyl-5H-quinindoline. One area of interest is in the development of new drugs that target topoisomerase II, the enzyme that this compound inhibits. Additionally, further studies on its anti-inflammatory and neuroprotective properties could lead to new treatments for a variety of diseases. Finally, more research is needed to fully understand the toxicity of this compound and its long-term effects on the body.
Conclusion
In conclusion, 5,11-Dimethyl-5H-quinindoline is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. Its synthesis method has been optimized to produce high yields, and it has been found to exhibit interesting properties that make it useful in different areas of study. While its mechanism of action is not fully understood and its potential toxicity is a concern, there are many potential future directions for the study of this compound.
合成法
The synthesis of 5,11-Dimethyl-5H-quinindoline involves the reaction of 2-methylbenzaldehyde and 2-aminobenzophenone in the presence of a base such as sodium hydroxide. The reaction results in the formation of the desired product, which can be purified using standard techniques such as column chromatography. This synthesis method has been optimized to produce high yields of 5,11-Dimethyl-5H-quinindoline and has been used in various studies.
特性
CAS番号 |
114414-79-8 |
|---|---|
製品名 |
5,11-Dimethyl-5H-quinindoline |
分子式 |
C17H14N2 |
分子量 |
246.31 g/mol |
IUPAC名 |
5,11-dimethylindolo[2,3-b]quinoline |
InChI |
InChI=1S/C17H14N2/c1-11-12-7-4-6-10-15(12)19(2)17-16(11)13-8-3-5-9-14(13)18-17/h3-10H,1-2H3 |
InChIキー |
LJMPGYREDWOAFS-UHFFFAOYSA-N |
SMILES |
CC1=C2C3=CC=CC=C3N=C2N(C4=CC=CC=C14)C |
正規SMILES |
CC1=C2C3=CC=CC=C3N=C2N(C4=CC=CC=C14)C |
同義語 |
2,3-BDAIC 2,3-benzo-1,4-dimethyl-alpha-iso-carboline 5,11-dimethyl-5H-indolo(2,3-b)quinoline DiMIQ cpd |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(4-Methoxyphenyl)sulfonyl]piperazine](/img/structure/B38441.png)
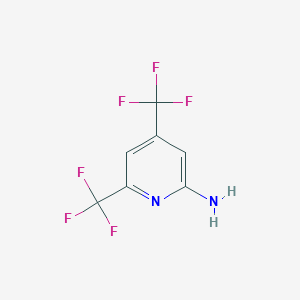
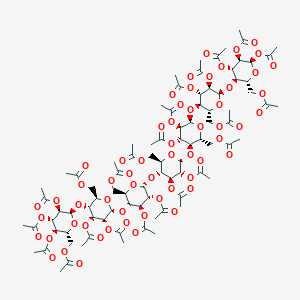
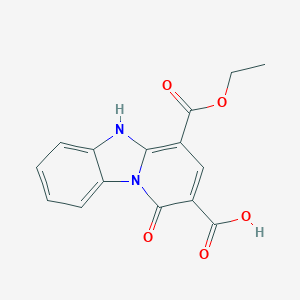
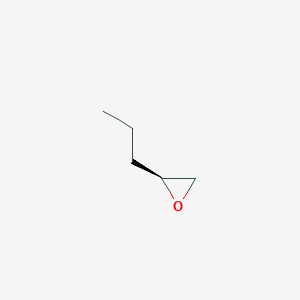
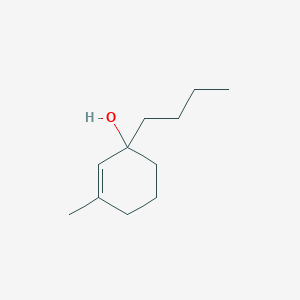
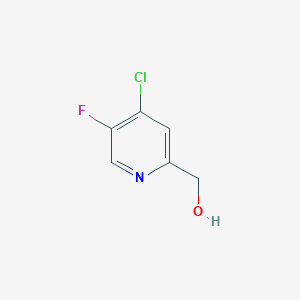
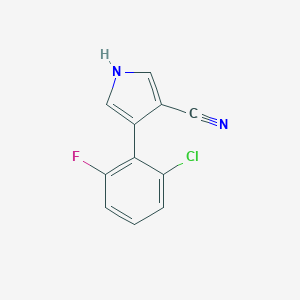
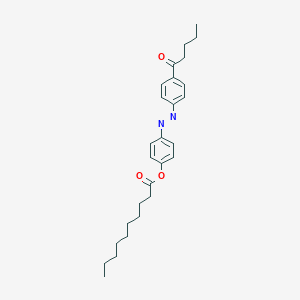
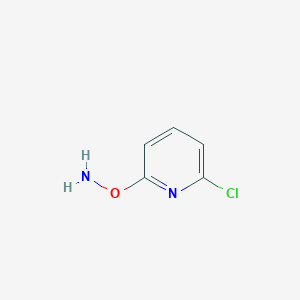
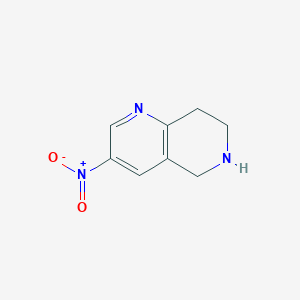
![3-(1H-imidazo[4,5-b]pyridin-2-yl)propanoic acid](/img/structure/B38462.png)
![(3aR,6aR)-2,2-Dimethyl-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one](/img/structure/B38464.png)
